molecular formula C12H21NO2 B8210669 Tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate

Tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate

Cat. No.: B8210669
M. Wt: 211.30 g/mol
InChI Key: BRHGIZYMRTYNPG-UHFFFAOYSA-N
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Description

Tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate is a chemical compound with a unique bicyclic structure. This compound is known for its stability and versatility in various chemical reactions. It is often used as a building block in organic synthesis and has applications in different fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate typically involves the reaction of bicyclo[2.2.1]heptan-1-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups .

Scientific Research Applications

Tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.

    Tert-butyl carbamates: These compounds have the tert-butyl carbamate functional group and exhibit similar reactivity.

Uniqueness

Tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate is unique due to its combination of the bicyclic structure and the tert-butyl carbamate group, which provides stability and versatility in various chemical reactions. This uniqueness makes it a valuable compound in synthetic chemistry and other scientific research fields .

Properties

IUPAC Name

tert-butyl N-(1-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-12-6-4-9(8-12)5-7-12/h9H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHGIZYMRTYNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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